Ammonium 1-carboxylatoethyl oleate

Description

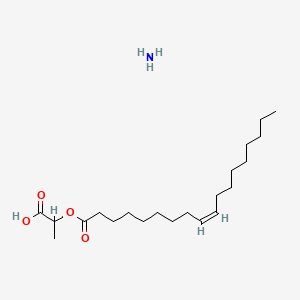

Chemical Identity and Structural Significance of Ammonium (B1175870) 1-carboxylatoethyl oleate (B1233923)

Ammonium 1-carboxylatoethyl oleate is structurally derived from two key precursors: oleic acid and lactic acid. The structure is formed through the esterification of the hydroxyl group of lactic acid with the carboxyl group of oleic acid, a monounsaturated fatty acid. The remaining carboxylic acid group on the lactic acid moiety then forms an ammonium salt. This results in a molecule with a significant hydrophobic portion, the C18 chain of the oleate, and a polar, hydrophilic head group containing the ammonium carboxylate functionality. The systematic name for the parent acid is 1-carboxyethyl oleate, also known as oleoyl (B10858665) lactic acid. researchgate.netchemical-suppliers.eu The presence of both a lipophilic tail and a hydrophilic head group is a defining structural characteristic.

Table 1: Chemical Identity of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

| This compound | 94313-71-0 | C21H41NO4 | Ammonium salt of 1-carboxyethyl oleate. chemical-suppliers.eu |

| 1-Carboxyethyl oleate | 45290-16-2 | C21H38O4 | Ester of oleic acid and lactic acid. chemical-suppliers.eu |

| Oleic Acid | 112-80-1 | C18H34O2 | C18 monounsaturated fatty acid. |

| Lactic Acid | 50-21-5 | C3H6O3 | A carboxylic acid with a hydroxyl group. |

| Ammonium oleate | 544-60-5 | C18H37NO2 | Ammonium salt of oleic acid. atamanchemicals.comwikipedia.org |

Note: The molecular formula for this compound is deduced from its constituent parts.

Positioning within the Class of Amphiphilic Carboxylate-Ammonium Compounds

This compound belongs to the broader class of amphiphilic carboxylate-ammonium compounds. These are surface-active agents, or surfactants, characterized by a molecule that contains both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. nih.govnih.gov In the case of ammonium carboxylates, the hydrophilic portion is the ammonium carboxylate group, and the hydrophobic portion is typically a long hydrocarbon chain. nih.govacs.org

The defining characteristics of this class of compounds include their ability to reduce surface and interfacial tension, and to form micelles in solution above a certain concentration known as the critical micelle concentration (CMC). The balance between the hydrophilic and lipophilic portions of the molecule, often referred to as the Hydrophilic-Lipophilic Balance (HLB), determines their specific properties, such as their effectiveness as emulsifiers, detergents, or wetting agents. The introduction of the ester linkage and the additional methyl group from the lactic acid moiety in this compound, compared to the simpler ammonium oleate, can be expected to influence its spatial configuration and, consequently, its surface-active properties.

Scope and Significance of Academic Research on this compound

Direct academic research focusing specifically on this compound is limited in the public domain. Much of the available information is found in chemical supplier catalogs and databases. chemical-suppliers.eu However, research on the broader class of oleoyl lactates and their salts suggests potential areas of interest. For instance, lactate (B86563) esters of fatty acids are explored for their emulsifying properties in various industries.

Properties

CAS No. |

94313-71-0 |

|---|---|

Molecular Formula |

C21H41NO4 |

Molecular Weight |

371.6 g/mol |

IUPAC Name |

azane;2-[(Z)-octadec-9-enoyl]oxypropanoic acid |

InChI |

InChI=1S/C21H38O4.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h10-11,19H,3-9,12-18H2,1-2H3,(H,23,24);1H3/b11-10-; |

InChI Key |

DNYVIYQZSALBTQ-GMFCBQQYSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)O.N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)O.N |

Origin of Product |

United States |

Synthetic Pathways and Reaction Engineering

Precursor Synthesis: 1-Carboxyethyl Oleate (B1233923) Formation

The precursor, 1-carboxyethyl oleate (also known as oleoyl (B10858665) lactic acid), is synthesized by the esterification of oleic acid with lactic acid. chemical-suppliers.eu This reaction joins the fatty acid to the hydroxyl group of lactic acid, creating an ester linkage while retaining the carboxylic acid group of the lactic acid moiety.

The esterification of oleic acid is a reversible reaction, and its kinetics are significantly influenced by the choice of catalyst. Various catalysts can be employed to enhance the reaction rate and yield. Acid catalysts, such as p-toluenesulfonic acid (p-TSA), are effective for homogeneous acid-catalyzed esterification reactions. uctm.edu For instance, studies on the esterification of oleic acid with trimethylolpropane (B17298) have shown that p-TSA is highly soluble in hydrophobic solvents and is an industrially viable catalyst. uctm.edu

Enzymatic catalysis, particularly using lipases, presents a greener alternative for ester synthesis. Lipases are versatile biocatalysts that can facilitate esterification in solvent-free systems, which is attractive for industrial applications. researchgate.net

Brønsted-Lewis bifunctional acidic catalysts have also been developed and shown to possess high catalytic activity for oleic acid esterification. mdpi.compreprints.org These solid heterogeneous catalysts, such as desilicated Hβ (D-Hβ), can achieve high conversion rates and selectivity for the desired ester product. researchgate.net The use of ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIM][HSO4]) has also been explored as a recyclable catalyst for green biodiesel synthesis from oleic acid. iaea.org

To maximize the yield of oleate esters, several reaction parameters must be optimized, including temperature, catalyst concentration, and the molar ratio of reactants. Response surface methodology (RSM) is a common statistical technique used to study the effects of these parameters and determine optimal conditions. iaea.org

Kinetic studies on the esterification of oleic acid with trimethylolpropane using p-TSA as a catalyst identified an optimal temperature range of 105°C to 120°C and a catalyst concentration between 1.5 wt.% and 2 wt.%. uctm.edu In another study involving the esterification of oleic acid with methanol (B129727), a Box-Behnken design approach determined that microwave power, feed composition, and catalyst dosing were all significant factors, achieving a 91% maximum conversion under optimized conditions. researchgate.net

The following interactive table summarizes optimized parameters from various studies on oleic acid esterification.

Table 1: Optimization of Reaction Parameters for Oleic Acid Esterification

| Reactants | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Oleic Acid, Methanol | PW/UiO/CNTs-OH | 14.27:1 | 68.8 | 1.5 | 92.9 (Yield) | mdpi.compreprints.org |

| Oleic Acid, Methanol | [BMIM][HSO4] | 9:1 | 87 | 5.2 | 80.6 (Conversion) | iaea.org |

| Oleic Acid, Methanol | Carbon-based solid acid | 15:1 | 70 | 3 | 96.4 (Conversion) | researchgate.net |

| Oleic Acid, Ethanol (B145695) | Niobic acid | 10.83:1 | 249 | - | 90 (Conversion) | researchgate.net |

Ammonium (B1175870) Salt Formation Strategies

The second stage of the synthesis involves the formation of the ammonium salt from the 1-carboxyethyl oleate precursor. This is achieved by reacting the free carboxylic acid group of the precursor with an ammonia (B1221849) source.

The formation of ammonium 1-carboxylatoethyl oleate is an acid-base neutralization reaction. pressbooks.pub The carboxylic acid group (-COOH) on the 1-carboxyethyl oleate molecule donates a proton (H⁺) to the lone pair of electrons on the nitrogen atom of ammonia (NH₃) or ammonium hydroxide (B78521) (NH₄OH). libretexts.orgdoubtnut.com This proton transfer results in the formation of the positively charged ammonium ion (NH₄⁺) and the negatively charged carboxylate anion (R-COO⁻), which are held together by an ionic bond. youtube.com

The reaction is stoichiometric, requiring a 1:1 molar ratio between the carboxylic acid and ammonia. stackexchange.com The general equation for this type of reaction is: R-COOH + NH₃ ⇌ R-COO⁻NH₄⁺ libretexts.org

This reaction is reversible, and adding a strong base can regenerate the original amine (in this case, ammonia). issr.edu.kh

The choice of solvent is critical in ammonium salt formation as it influences solubility, reaction equilibrium, and product isolation. researchgate.net All simple ammonium salts are typically highly soluble in water. youtube.com The formation of ammonium salts from carboxylic acids can be readily carried out in aqueous solutions. doubtnut.comlibretexts.org

Spectroscopic and Chromatographic Techniques for Compound Characterization

A combination of spectroscopic and chromatographic methods is essential for the structural elucidation and purity assessment of both the 1-carboxyethyl oleate precursor and the final ammonium salt.

Spectroscopic Characterization:

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for identifying the functional groups present in the molecule. The synthesis can be monitored by observing the disappearance of the broad –OH peak from the carboxylic acid and the appearance of the characteristic ester C=O stretching band around 1745 cm⁻¹ in the precursor. tandfonline.com For the final ammonium salt, FT-IR would show the presence of the carboxylate anion (COO⁻) with characteristic asymmetric and symmetric stretching vibrations, typically in the 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹ regions, respectively. researchgate.netniscpr.res.in Additionally, the N-H stretching and bending vibrations of the ammonium ion (NH₄⁺) would be visible, often in the 3000-3300 cm⁻¹ and 1400-1450 cm⁻¹ ranges. researchgate.netdlr.dewalshmedicalmedia.com

Table 2: Key FT-IR Absorption Bands for Characterization

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Ester (R-CO-OR') | C=O Stretch | 1750-1735 | tandfonline.com |

| C-O Stretch | 1300-1100 | tandfonline.com | |

| Carboxylic Acid (-COOH) | O-H Stretch (broad) | 3300-2500 | - |

| C=O Stretch | 1725-1700 | researchgate.net | |

| Carboxylate Anion (-COO⁻) | Asymmetric Stretch | 1610-1550 | researchgate.net |

| Symmetric Stretch | 1420-1300 | niscpr.res.in | |

| Ammonium Ion (NH₄⁺) | N-H Stretch | 3300-3030 | researchgate.netwalshmedicalmedia.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the detailed structure. In the ¹H NMR spectrum of the precursor, the formation of the ester is confirmed by a downfield shift of the proton attached to the esterified carbon. jocpr.com For example, the formation of methyl oleate shows a characteristic singlet peak for the methoxy (B1213986) protons at around 3.6 ppm. researchgate.net The complex ¹H NMR spectrum would allow for the identification of protons in the oleate chain, such as the olefinic protons (~5.3 ppm), and the protons of the lactate (B86563) moiety. researchgate.netresearchgate.net ¹³C NMR provides complementary information on the carbon skeleton. acs.org

Chromatographic Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of fatty acid derivatives, typically after conversion to more volatile forms like fatty acid methyl esters (FAMEs). nih.govwiley.comnih.gov It can be used to assess the purity of the oleic acid reactant and to characterize the 1-carboxyethyl oleate precursor, providing both retention time information and a mass spectrum for structural confirmation. jocpr.comacs.orguib.no

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile and more polar compounds like this compound. A reversed-phase HPLC method, often using an evaporative light-scattering detector (ELSD) or a UV detector, can be developed to separate the compound from reactants and byproducts, allowing for quantification and purity assessment. nih.govalquds.edu

Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The analysis of its infrared spectrum provides direct evidence for the formation of the amide bond and the presence of the carboxylate and the long aliphatic chain.

The FTIR spectrum of N-acyl amino acids is characterized by distinct absorption bands. researchgate.net The presence of a strong band around 1717 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. bbwpublisher.com For the ammonium salt, this would be shifted to the characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). Additionally, the amide linkage, central to the structure of N-oleoyl-alanine, gives rise to characteristic amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands, typically observed in the regions of 1650-1620 cm⁻¹ and 1550-1520 cm⁻¹, respectively. The N-H stretching vibration of the amide is expected to appear as a band around 3300-3250 cm⁻¹.

The long oleoyl chain is identified by the characteristic stretching vibrations of its C-H bonds. The asymmetric and symmetric stretching vibrations of the methylene (B1212753) (CH₂) groups appear around 2924 cm⁻¹ and 2854 cm⁻¹, respectively. nih.govresearchgate.net The presence of the cis-double bond in the oleoyl moiety is confirmed by a weaker C=C stretching vibration at approximately 1650 cm⁻¹ and a =C-H stretching vibration at around 3006 cm⁻¹. researchgate.net

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300-3250 | N-H (Amide) | Stretching |

| ~3006 | =C-H (Alkenyl) | Stretching |

| ~2924 | C-H (Methylene) | Asymmetric Stretching |

| ~2854 | C-H (Methylene) | Symmetric Stretching |

| ~1650-1620 | C=O (Amide I) | Stretching |

| ~1600-1550 | COO⁻ (Carboxylate) | Asymmetric Stretching |

| ~1550-1520 | N-H (Amide II) | Bending |

| ~1400-1300 | COO⁻ (Carboxylate) | Symmetric Stretching |

Note: The exact positions of the peaks can vary based on the sample preparation and the physical state of the compound.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, providing precise information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are employed to confirm the connectivity of the atoms within the molecule.

In the ¹H NMR spectrum, the protons of the oleoyl chain give rise to characteristic signals. The vinylic protons of the cis-double bond (-CH=CH-) are expected to appear as a multiplet around 5.3 ppm. nih.gov The terminal methyl group (CH₃) of the oleoyl chain typically resonates at approximately 0.88 ppm, while the numerous methylene groups (-(CH₂)n-) form a broad signal complex around 1.25 ppm. The α-methylene protons adjacent to the amide carbonyl group (-CH₂-CONH-) are expected around 2.2 ppm. nih.gov

For the alanine (B10760859) moiety, the α-proton (-CH(NH)-) would appear as a multiplet, coupled to the protons of the adjacent methyl group and the amide proton. The methyl group protons (-CH₃) of alanine would resonate as a doublet. The amide proton (NH) typically appears as a doublet in the region of 7.5-8.5 ppm, with its chemical shift being sensitive to the solvent and concentration. researchgate.net

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the amide group is expected to resonate around 174-176 ppm, while the carboxylate carbon would appear in a similar region. The carbons of the double bond in the oleoyl chain are typically found at approximately 130 ppm. The numerous methylene carbons of the oleoyl chain produce a series of signals in the range of 22-34 ppm, and the terminal methyl carbon resonates at around 14 ppm. The α-carbon and the methyl carbon of the alanine moiety will also show characteristic signals. ualberta.ca

Table 2: Predicted ¹H NMR Chemical Shifts for N-oleoyl-alanine

| Proton | Chemical Shift (ppm) | Multiplicity |

| Oleoyl -CH=CH- | ~5.3 | Multiplet |

| Alanine α-CH | ~4.5 | Multiplet |

| Oleoyl -CH₂-CONH- | ~2.2 | Triplet |

| Oleoyl -(CH₂)n- | ~1.2-1.6 | Multiplet |

| Alanine -CH₃ | ~1.4 | Doublet |

| Oleoyl -CH₃ | ~0.88 | Triplet |

| Amide -NH- | ~7.5-8.5 | Doublet |

Table 3: Predicted ¹³C NMR Chemical Shifts for N-oleoyl-alanine

| Carbon | Chemical Shift (ppm) |

| Amide C=O | ~174-176 |

| Carboxylate COO⁻ | ~176-178 |

| Oleoyl -CH=CH- | ~130 |

| Alanine α-C | ~50 |

| Oleoyl Methylene Carbons | 22-34 |

| Alanine -CH₃ | ~18 |

| Oleoyl Terminal -CH₃ | ~14 |

Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for the separation and quantification of any unreacted starting materials or by-products. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose, often coupled with a mass spectrometer (MS) for definitive identification of the components.

A reversed-phase HPLC method is typically employed for the analysis of N-acyl amino acids like N-oleoyl-alanine. nih.govnih.gov This involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, which is often a mixture of acetonitrile (B52724) or methanol and water, frequently with a small amount of an acid like formic acid to improve peak shape. nih.govresearchgate.net

The purity of the sample is determined by integrating the area of the peak corresponding to this compound in the chromatogram and comparing it to the total area of all peaks. The presence of impurities, such as unreacted oleic acid or alanine, would be indicated by separate peaks in the chromatogram. The retention times of these peaks can be compared to those of known standards for identification.

For more detailed analysis and trace impurity detection, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides high sensitivity and selectivity. nih.govnih.gov This technique allows for the determination of the mass-to-charge ratio of the parent ion and its fragments, confirming the identity of the main component and any impurities present.

Table 4: Typical HPLC Parameters for the Analysis of N-oleoyl-alanine

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) |

| Injection Volume | 10-20 µL |

Interfacial Science and Surfactant Properties

Surface Activity and Interfacial Tension Reduction

The amphiphilic nature of ammonium (B1175870) 1-carboxylatoethyl oleate (B1233923) drives its accumulation at interfaces, such as the boundary between a liquid and air or between two immiscible liquids. This preferential adsorption leads to a significant reduction in interfacial tension, a key characteristic of surfactants.

The adsorption of ammonium 1-carboxylatoethyl oleate at interfaces is a spontaneous process driven by the reduction in the Gibbs free energy of the system. The hydrophobic oleyl tail seeks to minimize its contact with water, a thermodynamically unfavorable interaction. Simultaneously, the hydrophilic head group maintains contact with the aqueous phase. This molecular arrangement at the interface disrupts the cohesive energy of the solvent molecules, resulting in a decrease in interfacial tension.

The efficiency of adsorption can be described by the Gibbs adsorption isotherm, which relates the change in surface tension to the concentration of the surfactant in the bulk solution. The process is generally exothermic, with the extent of adsorption and the resulting interfacial tension reduction being influenced by factors such as temperature and the presence of electrolytes. An increase in temperature can affect the adsorption process, with studies on similar systems showing that both exothermic and endothermic adsorption processes can occur, depending on the specific interactions between the surfactant and the surrounding medium researchgate.netresearchgate.net.

The primary mechanism by which this compound reduces surface tension is the replacement of high-energy solvent molecules at the interface with lower-energy surfactant molecules. In an aqueous solution, the strong hydrogen bonding network of water molecules at the surface creates a high surface tension. When this compound molecules adsorb at the air-water interface, the hydrophobic tails orient towards the air, disrupting the water's cohesive forces and lowering the energy required to expand the surface area. This leads to a marked decrease in the surface tension of the solution nih.gov.

At the oil-water interface, the surfactant molecules align themselves with the oleyl tail penetrating the oil phase and the hydrophilic head group remaining in the aqueous phase. This creates a molecular bridge between the two immiscible liquids, reducing the interfacial tension and facilitating the formation of emulsions. The effectiveness of this process is a key parameter in applications such as emulsification and dispersion.

Micellization and Self-Assembly in Aqueous Solutions

Above a certain concentration, known as the critical micelle concentration (CMC), individual surfactant molecules (unimers) in a solution begin to self-assemble into organized aggregates called micelles. This process is a hallmark of surfactant behavior and is crucial for many of their applications.

The critical micelle concentration is a fundamental property of a surfactant. It is the concentration at which the formation of micelles becomes significant and is characterized by a distinct change in the physical properties of the solution, such as surface tension, conductivity, and light scattering. For oleic acid-derived surfactants, the CMC is influenced by the structure of the hydrophobic tail and the nature of the hydrophilic head group. The CMC for surfactants similar to this compound, such as sodium oleate, has been reported to be in the millimolar range researchgate.net. The determination of the CMC can be achieved through various experimental techniques, including tensiometry, fluorescence spectroscopy, and light scattering nih.govnih.gov.

Below is an illustrative data table showing typical CMC values for related anionic surfactants, which provides context for the expected CMC range of this compound.

| Surfactant | Method | Temperature (°C) | CMC (mM) |

| Sodium Oleate | Surface Tension | 25 | ~0.4-0.6 researchgate.net |

| Oleic Acid | Light Scattering | 37 | 0.006 nih.gov |

| Benzylalkylammonium Chlorides (C12) | Tensiometry | Not Specified | 3.6 nih.gov |

This table presents data for related compounds to illustrate the typical range of CMC values. Specific data for this compound is not available in the provided search results.

The self-assembly of surfactants like this compound can lead to a variety of aggregate morphologies beyond simple spherical micelles. The shape and size of these aggregates are governed by the surfactant's molecular geometry, which can be described by the critical packing parameter (CPP). This parameter relates the volume of the hydrophobic tail, the area of the hydrophilic head group, and the length of the hydrophobic chain.

By altering factors such as concentration, temperature, pH, and ionic strength, it is possible to induce transitions between different aggregate structures. For instance, increasing the surfactant concentration or adding salt can promote the growth of spherical micelles into cylindrical or rod-like micelles. Further changes can lead to the formation of more complex structures like hexagonal and cubic phases, or lamellar structures and vesicles acs.orgnih.gov. Studies on the oleic acid/sodium oleate/water system have demonstrated a rich phase behavior, including the formation of reverse micellar, micellar cubic, hexagonal, and lamellar phases depending on the composition and pH lu.senih.gov.

The self-assembly behavior of this compound is highly sensitive to its environment. Key factors that can influence its CMC and aggregate morphology include:

Temperature: Temperature can affect both the solubility of the surfactant and the hydrophobic interactions that drive micellization. For some ionic surfactants, the CMC initially decreases with increasing temperature and then increases.

pH: The charge on the carboxylate group in the hydrophilic head is pH-dependent. At low pH, the carboxylate group will be protonated, reducing the electrostatic repulsion between head groups and potentially lowering the CMC and favoring the formation of larger aggregates. The pH has been shown to be a critical factor in the self-assembly of oleic acid and its derivatives, leading to transitions between different structures like vesicles and liquid crystals acs.orgnih.gov.

Ionic Strength: The addition of electrolytes to the solution can shield the electrostatic repulsion between the ionic head groups. This generally leads to a decrease in the CMC and can promote the transition from spherical to rod-like micelles nih.gov. The presence of salts like sodium chloride has been shown to significantly impact the phase behavior of oleate systems nih.gov.

Adsorption onto Solid Substrates

Kinetics and Equilibrium of Adsorption on Diverse Materials

There is no available scientific literature detailing the kinetics or equilibrium of adsorption of this compound on any solid materials.

Modeling Adsorption Phenomena (e.g., Langmuir Isotherm)

There are no published studies that apply the Langmuir isotherm or any other adsorption models to the behavior of this compound.

Emulsion Science and Stabilization Mechanisms

Fundamental Principles of Emulsion Formation and Stability

An emulsion is a dispersion of one immiscible liquid within another, such as oil and water. fiveable.mewiley-vch.de These systems are inherently thermodynamically unstable due to the large interfacial area and positive free energy associated with the unfavorable contact between the two phases. ijirss.comuri.edu To create an emulsion, energy input is required, typically through mechanical devices like homogenizers, to break one liquid into droplets and disperse them throughout the other. lankem.comresearchgate.net However, without a stabilizing agent, these droplets will quickly separate to minimize the interfacial area. ijirss.com

Emulsifiers, or surfactants, are crucial for both the formation and stabilization of emulsions. These are amphiphilic molecules that position themselves at the oil-water interface, lowering the interfacial tension and reducing the energy required for emulsification. uri.educosmileeurope.eu Once formed, the emulsifier creates a protective film around the dispersed droplets, which acts as a barrier to prevent them from re-combining. uri.edubiolinscientific.com The stability of an emulsion is influenced by factors such as temperature, pH, ionic strength, and the concentration and nature of the emulsifier used. fiveable.melankem.compan.olsztyn.pl

Emulsions are broadly classified as oil-in-water (O/W), where oil droplets are dispersed in a continuous aqueous phase, or water-in-oil (W/O), where water droplets are dispersed in a continuous oil phase. researchgate.netmdpi.com More complex systems, known as multiple emulsions (e.g., W/O/W or O/W/O), also exist. researchgate.netmdpi.com The type of emulsion formed is often dictated by the balance of the emulsifier's solubility in each phase. uri.edu

Emulsions are subject to several destabilization mechanisms that lead to their eventual breakdown. The two primary mechanisms are Ostwald ripening and coalescence.

Ostwald Ripening is a diffusional process that occurs in polydisperse emulsions (emulsions with a range of droplet sizes). ucl.ac.uk It is driven by the difference in Laplace pressure and solubility between small and large droplets. Smaller droplets have a higher curvature and, consequently, a higher chemical potential and solubility in the continuous phase compared to larger droplets. researchgate.net This leads to the gradual dissolution of smaller droplets and the diffusion of their molecules through the continuous phase, which then deposit onto the surface of larger droplets. wiley-vch.dedifferencebetween.com Over time, this results in an increase in the average droplet size and a narrowing of the size distribution, ultimately leading to emulsion breakdown. wiley-vch.deucl.ac.uk The rate of Ostwald ripening is influenced by the solubility of the dispersed phase in the continuous phase, the interfacial tension, and temperature. ucl.ac.uk

Coalescence is the process where two or more droplets merge to form a single, larger droplet. wiley-vch.dedifferencebetween.com This occurs when the thin liquid film of the continuous phase separating the droplets thins and ruptures. wiley-vch.de For coalescence to happen, droplets must first come into close contact, a process known as flocculation, where they form aggregates without losing their individual integrity. Coalescence is an irreversible process that directly leads to a decrease in the number of droplets and a separation of the two immiscible phases. researchgate.net The stability against coalescence is largely dependent on the properties of the interfacial film provided by the emulsifier, which creates a repulsive barrier (either steric or electrostatic) that prevents droplets from getting too close and fusing. ijirss.comuri.edu

The rheological properties of the interfacial film—the thin layer of emulsifier adsorbed at the oil-water interface—play a critical role in the long-term stability of an emulsion. researchgate.netwikipedia.org Interfacial rheology describes the response of this film to mechanical stresses, specifically its viscosity and elasticity. wikipedia.org

A highly elastic interfacial film is crucial for preventing coalescence. nanoscience.com When two droplets approach each other, the film between them is compressed. An elastic film can resist this deformation and store the energy, creating a repulsive force that pushes the droplets apart once the compressive force is removed. biolinscientific.comnanoscience.com This property, often referred to as film elasticity or the Gibbs-Marangoni effect, is a key stabilizing factor. It arises from gradients in interfacial tension created by the local compression or expansion of the surfactant layer. This resistance to changes in surface area helps to prevent the film from thinning to the point of rupture. researchgate.net

The viscosity of the interfacial film also contributes to stability by dampening droplet movement and slowing down the drainage of the liquid film between approaching droplets, thus hindering coalescence. nih.gov A combination of high interfacial elasticity and viscosity creates a robust mechanical barrier that significantly enhances emulsion stability against physical stresses. researchgate.net These properties can be measured using techniques like pulsating or oscillating drop tensiometry, which provide quantitative data on the viscoelastic modulus of the interface. biolinscientific.comnanoscience.com

Ammonium (B1175870) 1-Carboxylatoethyl Oleate (B1233923) as an Emulsifying Agent

While there is no specific information on the use of Ammonium 1-carboxylatoethyl oleate for creating O/W and W/O emulsions, the behavior of related compounds provides a general framework. Anionic surfactants derived from fatty acids are typically effective at stabilizing O/W emulsions. pan.olsztyn.pl In an O/W emulsion, the hydrophobic oleic acid tail of the surfactant would orient into the oil droplet, while the hydrophilic head group (the ammonium carboxylate portion) would extend into the continuous water phase. This arrangement creates a negatively charged surface on the oil droplets, leading to electrostatic repulsion between them, which prevents flocculation and coalescence. pcimag.com

The formation of a W/O emulsion is also possible, often influenced by factors such as the presence of other surfactants, the oil-to-water ratio, and the ionic strength of the aqueous phase. jst.go.jp For W/O emulsions, the surfactant's hydrophilic-lipophilic balance (HLB) is a key parameter. While oleic acid derivatives can be used in W/O systems, they are often combined with other, more lipophilic emulsifiers to achieve long-term stability. jst.go.jpnih.gov

The concentration of an emulsifier is a critical factor that significantly affects emulsion characteristics such as droplet size, stability, and viscosity. nih.govmdpi.com

Droplet Size: Generally, as the concentration of the surfactant increases, the average droplet size of the emulsion decreases. ijirss.com With more emulsifier molecules available, the interfacial tension is lowered more effectively, and a larger interfacial area can be stabilized during homogenization, resulting in smaller droplets. mdpi.com

Viscosity: The viscosity of an emulsion can also be influenced by the surfactant concentration. An increase in surfactant concentration can lead to smaller droplets and a higher number of droplets, which can increase the viscosity of the system due to increased interactions between them. nih.govmatec-conferences.org

The table below illustrates the general, expected effects of surfactant concentration on emulsion properties, based on established principles.

| Surfactant Concentration | Effect on Droplet Size | Effect on Emulsion Stability | Typical Observation |

| Low | Large | Unstable | Insufficient surfactant to cover the droplet surface, leading to rapid coalescence. researchgate.net |

| Optimal | Small | Stable | Sufficient surfactant for a dense interfacial film, providing strong repulsive forces. nih.govmdpi.com |

| High (Above CMC) | Small | Stable / May Decrease | Stability may plateau or decrease due to micelle formation or increased viscosity. nih.govresearchgate.net |

Pickering Emulsions Stabilized by this compound-Particle Hybrids

Pickering emulsions are stabilized by solid particles that adsorb to the oil-water interface, rather than by traditional surfactant molecules. nih.gov These particles create a strong, rigid barrier around the emulsion droplets, often resulting in exceptionally high stability. acs.org

In some cases, a hybrid approach is used where both particles and surfactants are present. The surfactant can modify the surface of the particles, tuning their wettability to enhance their adsorption at the interface. acs.org There is no specific research available detailing the use of this compound in conjunction with particles to form Pickering emulsions. However, in such a hypothetical hybrid system, the anionic surfactant could adsorb onto the surface of hydrophilic particles, rendering them more hydrophobic. acs.org This modification would alter the particles' contact angle at the oil-water interface, promoting the formation of a stable Pickering emulsion. The type of emulsion formed (O/W or W/O) would depend on how the surfactant modifies the particle's wettability; particles that become more hydrophobic tend to stabilize W/O emulsions, while those that remain more hydrophilic stabilize O/W emulsions. nih.gov The synergy between the particles and the surfactant could lead to enhanced stability compared to systems using either component alone. acs.org

No Scientific Data Available for "this compound" in Emulsion Science

Despite extensive searches, no specific scientific research, data, or detailed literature could be found for the chemical compound "this compound" pertaining to its role in emulsion science and stabilization.

While the compound is listed in chemical databases with the CAS Number 94313-71-0, there is a notable absence of published research examining its properties and applications as an emulsifier. Consequently, it is not possible to provide a scientifically accurate article on its synergistic effects in hybrid stabilization systems, its long-term stability under various conditions, or its characterization using advanced analytical techniques as requested.

General principles of emulsion science and the behavior of related compounds, such as oleic acid and other oleate salts, are well-documented. For instance, research into oleic acid and its derivatives demonstrates their role in forming and stabilizing emulsions, often by reducing interfacial tension and forming protective layers around droplets. Techniques like Dynamic Light Scattering (DLS) are standard for measuring the droplet size distribution in such systems, while microscopy and rheology are crucial for analyzing the emulsion's microstructure and flow properties.

However, the specific performance and characteristics of "this compound" in these contexts have not been detailed in the available scientific literature. Generating an article based on the properties of related but distinct compounds would be speculative and would not meet the required standards of scientific accuracy for the specified subject.

Therefore, the creation of a thorough and informative article focusing solely on "this compound," complete with detailed research findings and data tables as per the user's request, cannot be fulfilled at this time due to the lack of available source material.

Catalysis and Reaction Engineering Applications

Exploration of Catalytic Efficacy for Specific Reactions

Oleate (B1233923) salts and oleic acid have been shown to be effective in various catalytic systems, participating in both heterogeneous and homogeneous catalysis. Their roles range from being the primary catalyst to acting as a crucial co-catalyst or precursor.

Heterogeneous and Homogeneous Catalysis with Oleate Salts

Oleate salts have been successfully employed in heterogeneous catalysis. For instance, in the synthesis of n-butyl oleate, a significant fine chemical, a quaternary ammonium (B1175870) and titanium codoped phosphotungstate (QA0.5Ti0.5H0.5PW) catalyst has demonstrated high efficacy. researchgate.net This solid acid catalyst facilitates the esterification of oleic acid with n-butanol, achieving an esterification rate of up to 99% under optimized conditions. researchgate.net The use of such solid acid catalysts presents several advantages over traditional liquid mineral acids like sulfuric acid, including reduced equipment corrosion, fewer side reactions, and easier separation from the reaction mixture. acs.org

In the realm of homogeneous catalysis, oleic acid plays a critical role in the synthesis of metal nanocrystals. nih.govresearchgate.net For example, in the oil-phase synthesis of platinum (Pt) nanocrystals, oleic acid is not merely a surfactant but an active participant in the reaction pathway. nih.govresearchgate.net Similarly, tin(II) chloride dihydrate (SnCl2·2H2O), a Lewis acid, has been shown to be an effective homogeneous catalyst for the esterification of oleic acid with ethanol (B145695) to produce ethyl oleate (biodiesel). mdpi.com This system demonstrates high yields under mild conditions, comparable to those achieved with sulfuric acid. mdpi.com

The versatility of oleates extends to their use in nanoparticle catalysis, which bridges the gap between heterogeneous and homogeneous catalysis. rsc.org While the preparation and separation of nanoparticle catalysts can be complex, they offer high activity due to a large number of active surface atoms. rsc.org

Mechanistic Investigations of Catalytic Action

The mechanisms through which oleates exert their catalytic influence are multifaceted. In the synthesis of Pt nanocrystals, heating platinum(II) acetylacetonate (B107027) (Pt(acac)2) in oleic acid leads to a ligand exchange, forming a Pt(II)-oleate complex. nih.govresearchgate.net This complex is the actual precursor to the platinum atoms. nih.govresearchgate.net Upon further heating, the oleic acid decarbonylates to produce carbon monoxide (CO), which acts as a reducing agent to form Pt nuclei. nih.govresearchgate.net The newly formed Pt nanocrystals then autocatalytically promote the reduction of the Pt(II) precursor, continuing the growth of the nanocrystals. nih.gov

In the context of atmospheric chemistry, the oxidation of oleate at the gas-aerosol interface has been studied. The oxidation of submicron aqueous sodium oleate aerosols by ozone follows Langmuir-Hinshelwood kinetics. nih.gov This model describes reactions occurring on a surface, where the reaction rate depends on the concentration of the adsorbed reactant. The study determined the Langmuir-Hinshelwood parameters for this reaction, providing insight into the surface-level catalytic oxidation of unsaturated organic compounds in the atmosphere. nih.gov

Influence on Chemical Reaction Kinetics and Thermodynamics

The presence of oleates can significantly impact the kinetics and thermodynamics of chemical reactions. In the esterification of oleic acid catalyzed by SnCl2, kinetic measurements revealed that the reaction is first-order with respect to both the free fatty acid and the catalyst concentration. mdpi.com The activation energy for this reaction was found to be very close to that reported for catalysis by sulfuric acid, indicating a comparable kinetic barrier. mdpi.com

A kinetic study on the ammoniation of oleic acid to form oleamide (B13806) and ammonium oleate showed that the reaction can proceed through either parallel or series pathways. tue.nl At temperatures below 300°C, the formation of both the ammonium salt and the amide occurs. tue.nl The study aimed to determine the kinetic data for these formations, highlighting the complexity of the reaction network. tue.nl Another study on oleamide synthesis via the ammonolysis of oleic acid with urea (B33335) in the presence of an AlCl3 catalyst found that the reaction kinetics shifted from second-order to pseudo-first-order with an increase in the oleic acid to urea molar ratio. ijnc.ir

The interaction of sodium oleate with mineral surfaces, such as apatite, is also governed by thermodynamic and kinetic factors. The adsorption of oleate onto the apatite surface is influenced by pH, with different interaction mechanisms dominating at different pH ranges. acs.org The presence of other surfactants can affect the adsorption of oleate, indicating competitive interactions at the surface. acs.org

Role as a Rate Modifier or Promoter in Complex Systems

Oleates can act as rate modifiers or promoters in various complex systems. In the synthesis of n-butyl oleate using a phosphotungstate catalyst, the presence of the catalyst dramatically increases the esterification rate from 19.7% (without a catalyst) to over 96% with an optimal catalyst dosage. acs.org

In nanoparticle synthesis, oleic acid not only acts as a precursor but also as a capping agent that controls the growth and shape of the nanocrystals. nih.govresearchgate.net By stabilizing the nanocrystal surface, it influences the final morphology of the catalytic particles. nih.govresearchgate.net

Data Tables

Table 1: Effect of Catalyst on n-Butyl Oleate Synthesis

| Catalyst | Esterification Rate (%) |

|---|---|

| None | 19.7 |

| (NH4)2Cs0.5H0.5PW | 87.5 |

| (NH4)2Ag1PW | 89.2 |

| (NH4)0.5Ag0.5H2PW | 92.9 |

| QA0.5Ti0.5H0.5PW | 96.4 |

Reaction conditions: 140 °C, 1 hour, 1.2% catalyst loading (based on oleic acid mass). acs.org

Table 2: Kinetic Data for Oleic Acid Esterification with Ethanol

| Catalyst | Order w.r.t. Oleic Acid | Order w.r.t. Catalyst |

|---|---|---|

| SnCl2·2H2O | First-order | First-order |

Kinetic measurements were performed to evaluate the effect of catalyst and oleic acid concentrations on the reaction rate. mdpi.com

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations offer a powerful lens for examining the molecular properties and reactivity of surfactants like ammonium (B1175870) 1-carboxylatoethyl oleate (B1233923). These computational methods provide insights into the fundamental electronic structure and behavior of molecules, which are often difficult to probe experimentally. appleacademicpress.com By solving approximations of the Schrödinger equation, researchers can determine a molecule's geometry, energy, and various other properties at the atomic level. youtube.com Such calculations are instrumental in understanding the behavior of complex chemical systems and in the rational design of new molecules with desired functionalities. appleacademicpress.com

For oleate-based surfactants, quantum chemical calculations can elucidate the distribution of electrons within the molecule, identify the most likely sites for chemical reactions, and predict how the molecule will interact with other species and surfaces. nih.gov This information is crucial for applications ranging from industrial processes to the development of new materials.

The electronic structure of a molecule dictates its chemical behavior. Frontier orbital theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key concept in this analysis. wikipedia.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity. youtube.com

For a molecule like ammonium 1-carboxylatoethyl oleate, the carboxylate and ammonium groups, along with the double bond in the oleate chain, are expected to be the primary sites of electronic activity. Quantum chemical calculations can precisely map the electron density and identify the specific atoms contributing most to the HOMO and LUMO. researchgate.net This allows for a detailed understanding of the molecule's reactive potential.

Table 1: Illustrative Frontier Orbital Data for a Model Oleate System

| Orbital | Energy (eV) | Key Atomic Contributions | Implied Reactivity |

| HOMO | -6.2 | Carboxylate Oxygen atoms, C=C pi bond | Nucleophilic/Basic character, site of oxidation |

| LUMO | 1.5 | Carbonyl Carbon, Ammonium Nitrogen | Electrophilic character, site of reduction |

| HOMO-LUMO Gap | 7.7 | - | Indicates high kinetic stability |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound using appropriate computational methods.

Quantum chemical calculations are instrumental in predicting how a surfactant molecule will interact with its environment, particularly at interfaces. By calculating the electrostatic potential surface of this compound, researchers can identify regions of positive and negative charge, which in turn indicate likely sites for interaction with polar molecules like water or with charged surfaces. nih.gov

Furthermore, these calculations can model the adsorption of the surfactant onto various surfaces, such as minerals or oil droplets. This is achieved by calculating the interaction energy between the surfactant molecule and a model of the surface. nih.gov The results can reveal the preferred orientation of the adsorbed molecule and the strength of the adsorption, which are critical factors in applications like enhanced oil recovery and froth flotation. esdm.go.id For instance, the carboxylate head group would be expected to strongly interact with positively charged sites on a surface, while the oleate tail would favor interaction with nonpolar environments.

Molecular Dynamics Simulations of Interfacial and Bulk Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle, revealing complex processes such as surfactant aggregation and interfacial phenomena. esdm.go.id These simulations are particularly valuable for studying large systems over timescales that are inaccessible to quantum chemical methods. nih.gov

For this compound, MD simulations can model its behavior in aqueous solution, at the oil-water interface, and in the presence of other molecules. This allows for a detailed understanding of its function as a surfactant.

In aqueous solution, surfactant molecules like this compound can spontaneously self-assemble into various structures, such as micelles and vesicles. scilit.com MD simulations can capture the entire process of aggregation, from individual molecules in solution to the formation of stable aggregates. researchgate.net These simulations can reveal the critical micelle concentration (CMC), the size and shape of the aggregates, and the dynamics of individual surfactant molecules entering and leaving the aggregates. nih.gov

The protonation state of the oleic acid head groups can influence the type of aggregate that forms. scilit.com For example, deprotonated and negatively charged oleic acid molecules tend to form worm-like micelles. scilit.com The presence of both neutral and negatively charged oleic acid can lead to the spontaneous formation of vesicles. scilit.com

Table 2: Representative Data from MD Simulations of Oleate Aggregation

| Parameter | Simulated Value | Significance |

| Aggregation Number | 50-100 molecules | Average number of surfactant molecules in a micelle. |

| Micelle Radius | 2-3 nm | Indicates the size of the self-assembled structure. |

| Surfactant Diffusion Coefficient | 1 x 10⁻⁵ cm²/s | Measures the mobility of individual surfactant molecules. |

Note: These values are representative and depend on the specific simulation conditions such as concentration, temperature, and the presence of other solutes.

The primary function of a surfactant is to reduce the interfacial tension between oil and water. MD simulations are an excellent tool for studying the behavior of surfactants at the oil-water interface. nih.gov By placing a layer of surfactant molecules at the interface between oil and water phases in a simulation box, researchers can observe how the surfactants arrange themselves and affect the properties of the interface. mdpi.com

Simulations can quantify the reduction in interfacial tension and provide a molecular-level picture of the interfacial structure. nih.gov For this compound, the hydrophilic ammonium and carboxylate groups will orient towards the water phase, while the hydrophobic oleate tail will extend into the oil phase. nih.gov This arrangement disrupts the strong cohesive forces between water molecules, leading to a decrease in interfacial tension. Simulations have shown that for oleic acid at a water/oil interface, a bilayer structure can form, with oleic acid being the preferential component. nih.gov

Kinetic Modeling of Complex Reaction Systems Involving Oleate Species

The chemical reactions involving oleate species can be complex, often involving multiple steps and competing pathways. Kinetic modeling provides a mathematical framework to describe the rates of these reactions and predict how the concentrations of reactants, intermediates, and products change over time. wur.nl This is particularly important in industrial applications where controlling reaction outcomes is crucial. researchgate.net

For systems involving this compound, kinetic models can be developed to understand its synthesis, degradation, or its role in processes like hydroisomerization and hydroaromatization of gasoline, where olefins are key reactants. mdpi.com These models typically consist of a set of differential equations that represent the rate of each reaction step. rsc.org By fitting the model to experimental data, the rate constants for each step can be determined.

An example of a complex reaction system is the hydro-upgrading of FCC gasoline, which involves reactions like cracking, oligomerization, cyclization, and hydrogen transfer of olefins. mdpi.com A kinetic model for such a process might include lumps for different types of hydrocarbons, such as n-paraffins, i-paraffins, naphthenes, aromatics, and various olefins. mdpi.com The reactivity of different olefin structures, such as terminal versus internal olefins, can also be incorporated into the model. mdpi.com

Table 3: Example of a Simplified Reaction Network for Oleate Isomerization

| Reaction | Reactant(s) | Product(s) | Rate Equation |

| Isomerization | cis-Oleate | trans-Oleate | Rate = k_iso * [cis-Oleate] |

| Hydrogenation | Oleate, H₂ | Stearate | Rate = k_hydro * [Oleate] * [H₂] |

| Oxidation | Oleate, O₂ | Epoxide | Rate = k_ox * [Oleate] * [O₂] |

Note: This is a simplified representation. A real kinetic model would be more complex and include reverse reactions and additional intermediate steps. The rate constants (k) would be determined experimentally or through computational methods.

In the context of nanoparticle synthesis, the dissociation of cadmium oleate from CdS quantum dots in an oleic acid-containing solution is a dissociation equilibrium process. acs.org As the reaction progresses, the consumption of cadmium oleate drives the equilibrium towards further dissociation, ensuring a stable concentration for thermal doping. acs.org

Environmental Interactions and Advanced Separation Processes

Atmospheric Chemistry and Aerosol Particle Interactions

The release of volatile and semi-volatile organic compounds into the atmosphere can lead to the formation of secondary organic aerosols (SOAs), which have significant impacts on climate and air quality. The atmospheric chemistry of unsaturated fatty acids like oleic acid, a precursor to oleates, is of particular interest due to their prevalence and reactivity.

The presence of organic coatings, such as those that could be formed by oleates, on atmospheric aerosol particles can significantly alter their ability to take up water, a property known as hygroscopicity. Research has shown that the reactions of oleic acid with atmospheric oxidants like ozone can lead to the formation of more oxygenated and hygroscopic products. This increased hygroscopicity can influence cloud condensation nuclei (CCN) activity, affecting cloud formation and precipitation patterns.

A study on the heterogeneous reaction of oleic acid particles with ozone revealed that the reaction products, which include azelaic acid, nonanoic acid, and other oxygenated species, are more water-soluble than oleic acid itself. This transformation from a hydrophobic surface to a more hydrophilic one enhances the water uptake of the aerosol particles.

Table 1: Hygroscopic Growth of Oleic Acid Reaction Products

| Compound | Hygroscopic Growth Factor (at 90% RH) |

|---|---|

| Fresh Oleic Acid | ~1.0 |

| Ozonized Oleic Acid | > 1.2 |

This table illustrates the change in hygroscopic growth factor, a measure of water uptake, for oleic acid particles before and after reaction with ozone. A higher growth factor indicates greater water absorption.

The atmospheric transport and ultimate fate of compounds like ammonium (B1175870) 1-carboxylatoethyl oleate (B1233923) are intrinsically linked to their chemical transformations and partitioning between the gas and particle phases. The oxidation of oleic acid by ozone is a key process that influences its atmospheric lifetime and the transport of its degradation products.

The reaction of oleic acid with ozone is relatively rapid, with atmospheric lifetimes estimated to be on the order of hours to a few days. This suggests that oleic acid and its salts are unlikely to be transported over very long distances in their original form. However, the reaction products, being more water-soluble, can be more readily incorporated into cloud water and removed from the atmosphere via wet deposition.

Adsorption/Desorption Mechanisms in Environmental Remediation Contexts

In aquatic environments, surfactants like oleates can pose a contamination concern. Their removal through adsorption onto various materials is a key area of research in environmental remediation.

The adsorption of oleate onto mineral surfaces is a complex process governed by various interactions, including electrostatic attraction, hydrogen bonding, and hydrophobic interactions. The effectiveness of an adsorbent is highly dependent on its surface chemistry and the pH of the solution.

For instance, studies on the adsorption of oleate onto minerals like hematite (B75146) have shown that the process is highly pH-dependent. At lower pH values, the mineral surface is positively charged, favoring the adsorption of the negatively charged oleate anions through electrostatic attraction. As the pH increases, the surface becomes more negatively charged, leading to a decrease in adsorption due to electrostatic repulsion.

The interaction can also involve the formation of surface complexes and the co-adsorption of different oleate species, such as oleate monomers and dimers.

Table 2: Factors Influencing Oleate Adsorption on Mineral Surfaces

| Factor | Influence on Adsorption |

|---|---|

| pH | Determines surface charge of adsorbent and speciation of oleate. |

| Ionic Strength | Can screen electrostatic interactions, affecting adsorption density. |

| Temperature | Can influence the thermodynamics and kinetics of adsorption. |

| Adsorbent Type | Surface area, porosity, and surface functional groups are critical. |

For an adsorption-based remediation process to be economically viable and sustainable, the regeneration and reuse of the adsorbent material are crucial. The method of regeneration depends on the strength of the adsorbent-oleate interaction.

Desorption of oleate can often be achieved by altering the conditions that favor adsorption. For example, if adsorption is favored at low pH, increasing the pH to induce electrostatic repulsion can lead to the release of the adsorbed oleate. The use of chemical eluents that can displace the adsorbed oleate or alter its solubility is another common regeneration strategy.

Research into the regeneration of adsorbents used for surfactant removal has explored various methods, including solvent extraction, thermal treatment, and chemical washing. The choice of method depends on the specific adsorbent-adsorbate system and the need to preserve the integrity of the adsorbent for subsequent cycles. The efficiency of regeneration and the number of cycles an adsorbent can withstand are key performance indicators.

Emerging Research Frontiers and Future Prospects

Design and Synthesis of Novel Ammonium (B1175870) 1-carboxylatoethyl Oleate (B1233923) Derivatives

The synthesis of Ammonium 1-carboxylatoethyl oleate and its derivatives is not a trivial single-step process but involves multi-step strategic pathways that combine elements from oleochemistry and peptide chemistry. The design of these molecules focuses on creating a cationic surfactant where the hydrophobic tail is oleic acid and the hydrophilic head contains both a quaternary ammonium group and a carboxylate group, likely derived from an amino acid like alanine (B10760859).

Research into related compounds, such as N-acyl amino acids and esterquats, provides a roadmap for the synthesis of these complex derivatives. nih.govjst.go.jp The primary synthetic challenge lies in the selective formation of amide or ester linkages without undesirable side reactions.

Key Synthetic Strategies:

Schotten-Baumann Reaction: A prevalent method for creating the N-acyl amino acid precursor involves the reaction of an activated fatty acid, typically oleoyl (B10858665) chloride, with the amino acid in an aqueous alkaline medium. google.com This reaction must be carefully controlled to ensure the acylation of the amino group. globethesis.com

Direct Amidation/Esterification: Another approach is the direct condensation of oleic acid (or its methyl ester) with an amino acid or an amino alcohol. google.commdpi.com These reactions often require catalysts, such as sodium methoxide, and elevated temperatures to drive the reaction to completion by removing the water or methanol (B129727) byproduct. google.comgoogle.com

Biocatalysis: The use of enzymes, particularly lipases, is an emerging green alternative for the synthesis of both the ester and amide bonds. rsc.org Enzymatic routes offer high selectivity under mild conditions and are attractive for producing sustainable surfactants. chalmers.se

Quaternization: Following the formation of the oleoyl-amino acid or oleoyl-amino alcohol backbone, the final step is quaternization to create the cationic ammonium center. This is typically achieved by reacting the tertiary amine functionality with an alkylating agent.

The synthesis of a bioconjugate from oleic acid and L-cysteine, for example, involves activating the carboxylic acid of oleic acid to facilitate the formation of an amide bond with the amine group of the amino acid. nih.gov This principle of activating the acid is fundamental to creating the initial oleoyl-amino acid structure. nih.gov Similarly, the synthesis of esterquats from fatty acids and triethanolamine, followed by quaternization with agents like dimethyl sulfate (B86663), provides a well-established precedent for the quaternization step. jst.go.jp

The table below outlines common synthetic methods for related oleic acid and amino acid-based surfactants, which could be adapted for this compound.

| Method | Reactants | Key Features | Reference |

| Schotten-Baumann Reaction | Oleoyl Chloride, Amino Acid (e.g., Sarcosine), NaOH | Forms N-acyl amino acid. Conducted in aqueous or mixed-solvent systems. | google.comgoogle.com |

| Catalytic Amidation | Methyl Oleate, Sarcosine Sodium Salt, Sodium Methoxide | Direct formation of amide from ester. Requires heat and removal of methanol. | google.comgoogle.com |

| Carbodiimide-Mediated Coupling | Oleic Acid, Amino Acid (e.g., L-Cysteine), Carbodiimide (DCC) | Forms amide bond under mild conditions by activating the carboxylic acid. | nih.govmdpi.com |

| Two-Step Amidation/Quaternization | Oleic Acid, N,N-dimethyl-1,3-propanediamine; then Sodium Chloroacetate | Creates an amidoamine intermediate, followed by quaternization to form a betaine. | mdpi.com |

| Esterification/Quaternization | Tallow Fatty Acids, Triethanolamine; then Dimethyl Sulfate | Forms an esteramine intermediate, which is then quaternized to produce an esterquat. | jst.go.jp |

Exploration of Synergistic Effects in Multicomponent Systems

Surfactants are rarely used in isolation. Their performance in formulated products is often enhanced through synergistic interactions with other components. For a molecule like this compound, which possesses both a cationic center and an anionic carboxylate group, the potential for complex and beneficial interactions is significant.

The exploration of these synergies is a key research frontier. The compatibility of related N-acyl sarcosinates with other compounds is well-documented; for instance, they can be blended with fatty acids and other surfactants like sodium cocoyl isethionate to create structured soap bars with improved foaming properties. googleapis.com Similarly, commercial esterquat formulations for fabric softening are complex mixtures containing the primary active ingredient alongside byproducts like mono- and diglycerides and co-emulsifiers, all of which contribute to the final product's stability and performance. acs.orggoogle.com

Potential synergistic effects to be investigated for this compound include:

Interaction with Anionic Surfactants: The cationic ammonium group can form complexes with traditional anionic surfactants (e.g., sulfates, sulfonates). This can lead to enhanced surface activity, reduced irritation potential, and unique rheological properties.

Interaction with Non-ionic Surfactants: Blending with non-ionic surfactants, such as alcohol ethoxylates, can improve emulsion stability, modify foam characteristics, and enhance cleaning performance in detergent systems.

Interaction with Polymers: In personal care formulations, interactions with cationic polymers (e.g., Polyquaternium-10) could lead to enhanced deposition on hair and skin, improving conditioning and sensory feel.

Self-Assembly in Complex Systems: The amphoteric nature of the molecule could lead to the formation of unique micellar or vesicular structures, especially in response to pH changes, which could be harnessed for controlled-release applications.

Research in this area would involve systematically studying binary or ternary mixtures to map out phase behavior and performance metrics such as critical micelle concentration (CMC) reduction, interfacial tension lowering, and emulsification efficiency.

Development of Advanced Analytical and Characterization Techniques

The structural complexity of this compound necessitates a suite of advanced analytical techniques for its comprehensive characterization. These methods are crucial for confirming the successful synthesis, determining purity, and understanding its physicochemical properties in solution.

The characterization of related esterquats and acyl amino acids provides a clear framework for the analytical techniques required. jst.go.jpacs.org Structural confirmation is typically achieved through spectroscopic methods, while performance and solution behavior are assessed using physical chemistry techniques.

The following table summarizes the key analytical techniques and their applications:

| Technique | Purpose | Information Obtained | Reference |

| Fourier Transform Infrared (FTIR) Spectroscopy | Structural Confirmation | Identification of functional groups, such as amide (-CONH-), ester (-COO-), and hydrocarbon chains. | nih.govjst.go.jp |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) | Detailed Structural Elucidation | Confirms the precise arrangement of atoms, verifies the formation of ester/amide bonds, and confirms quaternization. | nih.govjst.go.jp |

| Mass Spectrometry (MS) | Molecular Weight Verification | Determines the molecular mass of the synthesized compound, confirming its identity. | globethesis.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Analysis & Quantification | Separates the main product from reactants and byproducts. Can quantify the distribution of mono-, di-, and tri-ester forms in esterquat synthesis. | justia.com |

| Dynamic Light Scattering (DLS) | Particle Size Analysis | Measures the size of micelles or vesicles formed in solution, providing insight into aggregation behavior. | nih.gov |

| Zeta Potential Analysis | Surface Charge Measurement | Determines the surface charge of aggregates or emulsion droplets, which is critical for understanding emulsion stability. | acs.org |

| Tensiometry | Surface Activity Measurement | Measures surface tension to determine the Critical Micelle Concentration (CMC) and the effectiveness of the surfactant at interfaces. | nih.govnih.gov |

Future research will focus on developing and refining these methods, potentially employing hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) for more detailed analysis of complex reaction mixtures and formulations.

Applications in Bio-Inspired and Sustainable Chemical Technologies

The molecular architecture of this compound, derived from renewable oleic acid and a natural amino acid, positions it as an ideal candidate for applications in sustainable and bio-inspired technologies. alfa-chemistry.comacademie-sciences.fr A major advantage of amino acid-based surfactants is their enhanced biodegradability, which stems from the presence of hydrolyzable ester or amide bonds that are susceptible to enzymatic cleavage. acs.orgyeserchem.com

This "green" profile drives research into its use as a high-performance, environmentally benign alternative to conventional petroleum-based surfactants. yeserchem.comnih.gov

Emerging Sustainable Applications:

Mild Personal Care Products: The combination of a cationic conditioning agent and an amino acid backbone is highly desirable for gentle, low-irritation skin and hair care products. yeserchem.comub.edu Applications include conditioning shampoos, body washes, and facial cleansers where mildness and biocompatibility are paramount. yeserchem.com

Bio-based Emulsifiers and Dispersants: Its amphiphilic structure makes it a potent emulsifier for creating stable oil-in-water emulsions in the food, cosmetic, and pharmaceutical industries. nih.gov The bio-derived nature is a significant advantage in these regulated markets.

Advanced Fabric Care: As an esterquat, a primary application is in fabric softeners. Research can focus on optimizing the structure to enhance softening efficiency, fragrance delivery, and biodegradability, moving away from less degradable quaternary ammonium compounds. jst.go.jpjustia.com

Antimicrobial Agents: Cationic surfactants often exhibit antimicrobial properties. The unique structure of this compound could be explored for its activity against various microbes, offering a dual functionality as both a surfactant and a preservative in formulations. ub.edu

Green Chemistry Platforms: The synthesis itself, especially if carried out using biocatalysis, represents a move towards more sustainable chemical production. rsc.orgchalmers.se Furthermore, these surfactants can be used as reaction media or phase-transfer catalysts in other green chemical processes.

The future of this compound and its derivatives is intrinsically linked to the growing demand for sustainable and high-performance chemicals. By leveraging its bio-inspired design, researchers can unlock a wide range of applications that meet both functional and environmental goals.

Q & A

Q. What are the standard laboratory synthesis methods for ammonium oleate, and how do reaction conditions influence yield?

Ammonium oleate is typically synthesized via neutralization of oleic acid with aqueous ammonia under controlled pH conditions (8.5–9.5). A common protocol involves:

- Dissolving oleic acid in ethanol or water at 40–60°C.

- Slowly adding ammonium hydroxide (25–28% w/w) with stirring until the solution reaches pH 8.

- Evaporating the solvent under reduced pressure to isolate the ammonium oleate precipitate .

Yield optimization requires precise temperature control to prevent decomposition of ammonia and oleic acid. Impurities (e.g., unreacted oleic acid) can be removed via recrystallization in ethanol .

Q. How is ammonium oleate structurally characterized, and what analytical techniques are critical for functional validation?

Key characterization methods include:

- FTIR : Peaks at 1556 cm⁻¹ (carboxylate C=O stretch) and 3353 cm⁻¹ (N–H stretch from ammonium) confirm the ionic structure .

- NMR : ¹H NMR (CDCl₃) shows signals at δ 5.3 ppm (olefinic protons) and δ 3.1 ppm (ammonium protons) .

- Elemental Analysis : Matches theoretical C/N ratios (C: ~64%, N: ~4.7%) .

Functional validation as a surfactant requires measuring critical micelle concentration (CMC) via surface tension titration .

Q. What are the primary experimental applications of ammonium oleate in material science and colloid chemistry?

Ammonium oleate is widely used as:

- Nanoparticle surfactant : Stabilizes metal sulfide nanoparticles (e.g., CuS) by coordinating metal ions via carboxylate groups, preventing aggregation .

- Emulsifier : Forms stable oil-in-water emulsions in polymer latex synthesis, with optimal performance at 1–5 wt% concentration .

- Phase-transfer catalyst : Facilitates reactions in biphasic systems (e.g., esterifications) due to its amphiphilic structure .

Advanced Research Questions

Q. How does ammonium oleate influence sulfur source dynamics in metal sulfide nanoparticle synthesis, and what contradictions arise in mechanistic studies?

In CuS nanoparticle synthesis, ammonium oleate shifts the equilibrium from thiourea (dominant sulfur source) to ammonium thiocyanate under anhydrous conditions. This occurs because oleate (pKa ~5) outcompetes thiocyanate (pKa ~1.1) for ammonium coordination, promoting thiocyanate release as the active sulfur precursor . Contradictions : While thiourea decomposition typically produces sulfur-rich phases (e.g., covellite, CuS), high oleate concentrations yield sulfur-poor phases (e.g., digenite, CuS₀.₅₅). This suggests competing pathways where oleate alters sulfur availability or stabilizes intermediate metal-thiocyanate complexes .

Q. What experimental design considerations are critical for resolving discrepancies in ammonium oleate’s role as a surfactant in nanoparticle synthesis?

To address contradictory phase outcomes:

- Variable isolation : Systematically vary oleate:metal molar ratios (e.g., 1:1 vs. 8:1) while keeping other parameters (temperature, solvent) constant.

- In situ monitoring : Use ATR-FTIR to track thiocyanate (2060 cm⁻¹) and carboxylate (1556 cm⁻¹) bands during reactions .

- Post-synthesis analysis : Compare XRD patterns (e.g., digenite vs. covellite) and TEM particle size distributions across conditions .

Controlled washing protocols (e.g., ethanol vs. hexane) are essential to remove unreacted oleate and avoid false phase assignments .

Q. How does ammonium oleate interact with transition metals in electrophilic substitution reactions, and what safety protocols mitigate risks?

In electrophilic aromatic substitution, ammonium oleate can act as a weak ligand for transition metals (e.g., Fe³⁺), altering reaction kinetics. For example, in Friedel-Crafts alkylation:

- Oleate may stabilize metal intermediates, reducing side reactions.

- However, excess oleate can form micelles, sequestering reactants and lowering yields .

Safety : Use engineering controls (fume hoods) and personal protective equipment (nitrile gloves, goggles) to prevent inhalation/contact. Ammonia vapors released during reactions require real-time monitoring (<25 ppm exposure limit) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.